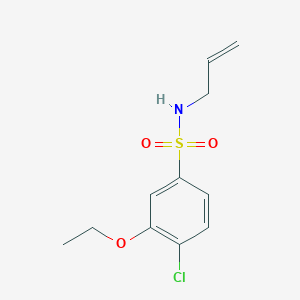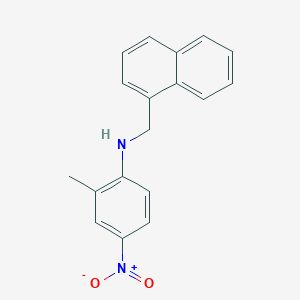
N'-(4-phenylcyclohexylidene)hexanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenylcyclohexylidene)hexanohydrazide, commonly known as PHP or PHP-1, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1969 by a team of researchers led by Victor R. Vollhardt. Since then, PHP has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of PHP is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and memory formation. PHP is thought to block the activity of the NMDA receptor, leading to a dissociative state and anesthesia.
Biochemical and Physiological Effects
PHP has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PHP in lab experiments is its relatively low cost compared to other dissociative anesthetics. However, its potency can vary depending on the source and purity of the compound, which can make it difficult to control dosages. Additionally, PHP has a short duration of action, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on PHP. One area of interest is its potential use in the treatment of depression and other psychiatric disorders. Other researchers are investigating the use of PHP as a tool to study the mechanisms of memory formation and synaptic plasticity. Finally, there is ongoing research into the synthesis of new compounds that are structurally similar to PHP, with the aim of developing more potent and selective dissociative anesthetics.
Synthesemethoden
The synthesis of PHP involves the reaction of cyclohexanone with phenylhydrazine in the presence of hydrochloric acid to form 4-phenylcyclohexanone hydrazone. This hydrazone is then reacted with n-butyllithium to form the corresponding lithium salt, which is further reacted with 1-bromohexane to yield PHP.
Wissenschaftliche Forschungsanwendungen
PHP has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and depression. It has also been used as a tool to study the mechanism of action of other dissociative anesthetics, such as ketamine.
Eigenschaften
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-3-5-10-18(21)20-19-17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,16H,2-3,5,10-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDEBXMNHFRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylcyclohexylidene)amino]hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)

![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)